

T100-Mut and TRPA1-TRPV1 Complex Regulation: A Technical Guide for Researchers

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Compound of Interest

Compound Name: T100-Mut

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the regulatory mechanisms governing the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel complex, with a specific focus on the inhibitory role of the **T100-Mut** peptide. This document outlines the molecular interactions, presents key quantitative data, details essential experimental protocols, and provides visual representations of the underlying signaling pathways and workflows.

Core Regulatory Mechanism: Tmem100 and the T100-Mut Peptide

The functional interplay between TRPA1 and TRPV1, two crucial mediators of pain and inflammation, is intricately modulated by the transmembrane protein Tmem100.^{[1][2]} Wild-type Tmem100 forms a complex with TRPA1 and TRPV1 in sensory neurons.^{[1][3]} Mechanistically, Tmem100 acts as a potentiating modulator by weakening the physical association between TRPA1 and TRPV1. This disassociation releases an intrinsic inhibition that TRPV1 exerts on TRPA1, thereby enhancing TRPA1 activity.^{[1][3][4]}

A mutant form of Tmem100, designated Tmem100-3Q, elicits the opposite effect. It strengthens the interaction between TRPA1 and TRPV1, leading to a profound inhibition of TRPA1 channel function.^{[1][3]} The **T100-Mut** peptide is a cell-permeable peptide derived from the C-terminal sequence of Tmem100-3Q and effectively mimics its inhibitory action.^[1]

The inhibitory effect of **T100-Mut** on TRPA1 is critically dependent on the presence of TRPV1, highlighting the context-dependent nature of this regulatory mechanism.^[1] **T100-Mut** selectively attenuates TRPA1-mediated responses without directly affecting TRPV1 activation.^[1] This targeted inhibition of TRPA1 has shown promise in alleviating TRPA1-associated persistent pain in preclinical models.^[1]^[5]

Quantitative Data Summary

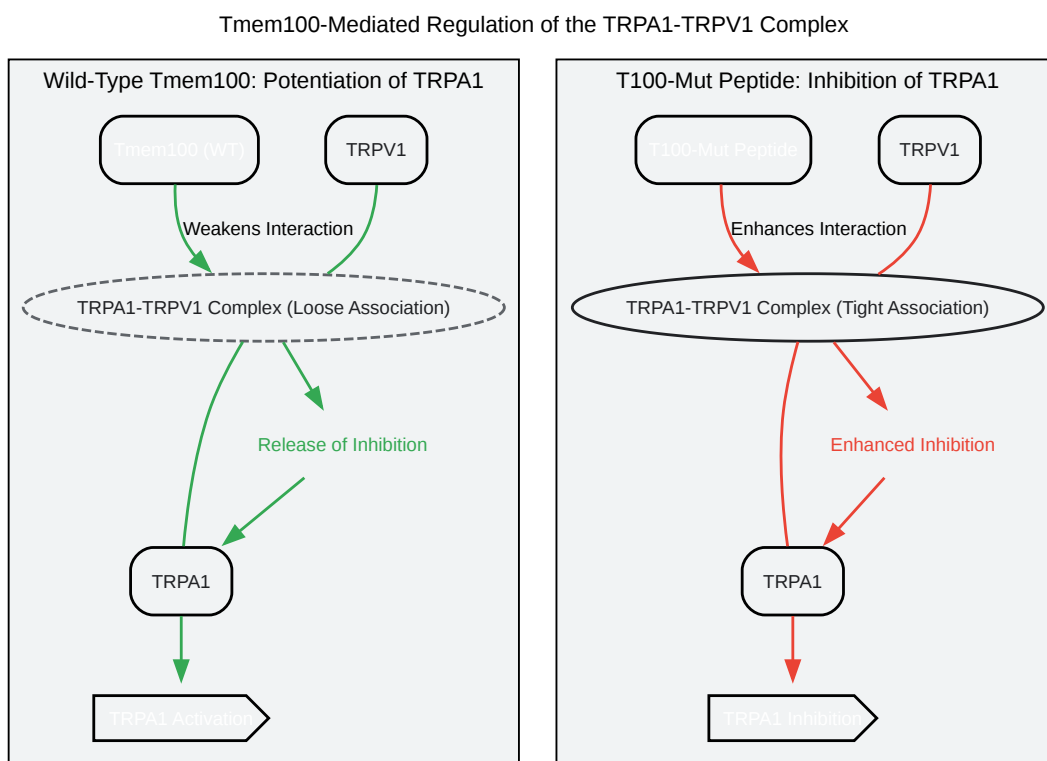
The following tables summarize the key quantitative findings from studies investigating the effects of the **T100-Mut** peptide on TRPA1-TRPV1 complex activity.

Parameter	Condition	Agonist	Concentration	Effect of T100-Mut Treatment	Reference
Cellular Response (HEK293T cells expressing TRPA1 & TRPV1)	Pre-treatment with T100-Mut vs. Scrambled Peptide	Mustard Oil (MO)	500 nM	65% reduction in the percentage of MO-responsive cells.	[1]
Cellular Response (Dorsal Root Ganglion Neurons)	Pre-treatment with T100-Mut vs. Scrambled Peptide	Mustard Oil (MO)	10 μ M	Selective decrease in MO-induced responses.	[1]
Capsaicin (CAP)	100 nM	No significant effect on CAP-induced responses.	[1]		
Behavioral Response (in vivo)	Pre-treatment with T100-Mut vs. Scrambled Peptide	Mustard Oil (MO)	-	Alleviation of MO-induced acute nocifensive behavior.	[1]
-	-	Attenuation of mechanical hyperalgesia.	[1]		

Parameter	Agonist	Tmem100 Presence	Change in Open Probability (Po) of TRPA1	Reference
Single-Channel Open Probability	Mustard Oil	Present	Increased	[1]
Capsaicin	Present	No significant change	[1]	

Signaling Pathway and Regulatory Model

The interaction between Tmem100, TRPA1, and TRPV1 can be visualized as a dynamic regulatory switch. The following diagrams illustrate the differential effects of wild-type Tmem100 and the **T100-Mut** peptide on the TRPA1-TRPV1 complex.



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Caption: Tmem100 and **T100-Mut** signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the **T100-Mut** and TRPA1-TRPV1 complex.

Co-Immunoprecipitation (Co-IP)

This protocol is for demonstrating the physical interaction between TRPA1, TRPV1, and Tmem100 in a heterologous expression system or native tissues.

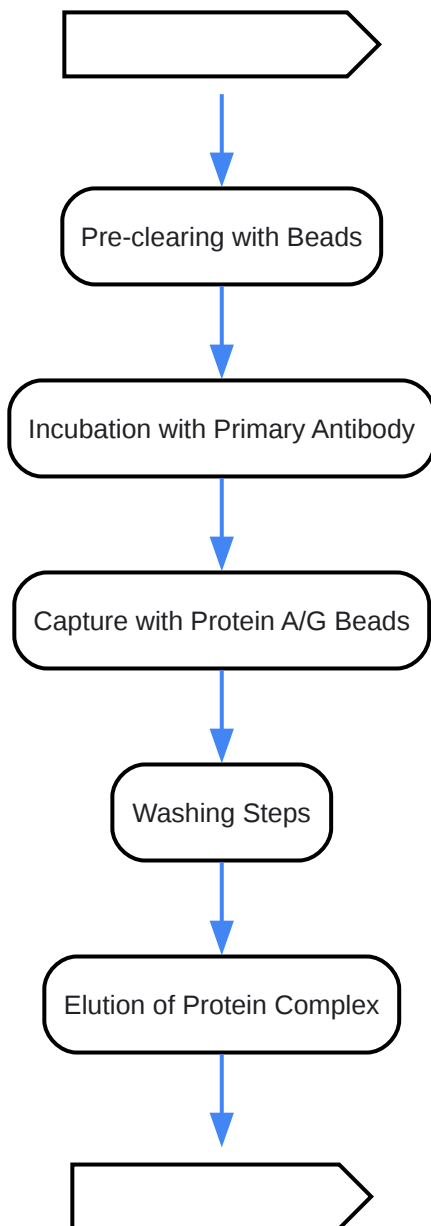
Materials:

- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitor cocktail.
- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
- Antibodies: Primary antibodies specific for TRPA1, TRPV1, and Tmem100 (or epitope tags); appropriate secondary antibodies.
- Protein A/G magnetic beads.

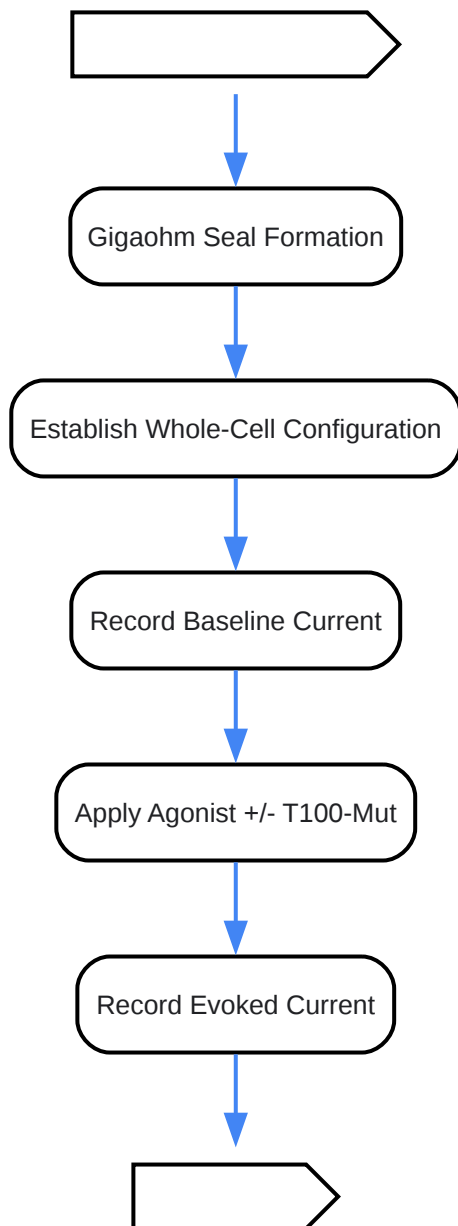
Procedure:

- Cell Lysis: Harvest cells and lyse in ice-cold Lysis Buffer for 30 minutes with gentle rotation.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Pre-clearing: Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
- Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
- Washing: Pellet the beads and wash three times with ice-cold Wash Buffer.
- Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Analysis: Analyze the eluted proteins by Western blotting with antibodies against the proteins of interest.

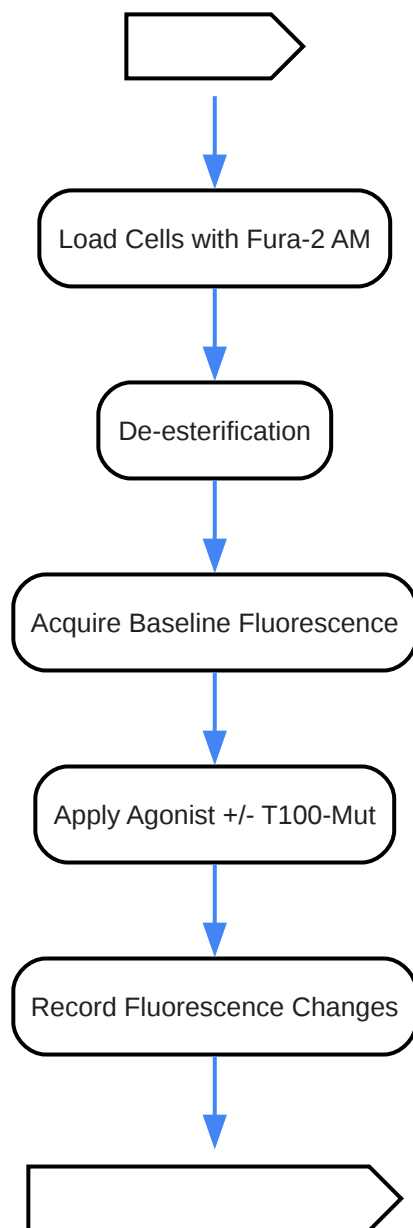
Co-Immunoprecipitation Workflow



Patch-Clamp Electrophysiology Workflow



Calcium Imaging Workflow



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